3-嘧啶-5-基苯胺

描述

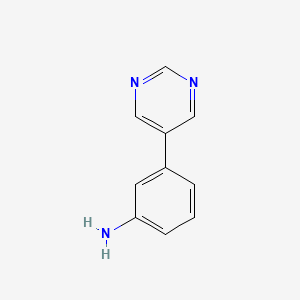

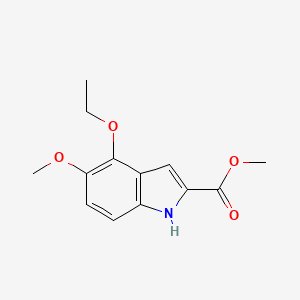

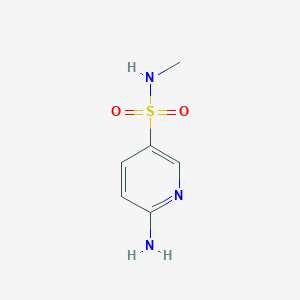

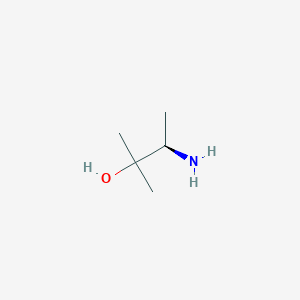

3-Pyrimidin-5-ylaniline is a chemical compound with the molecular formula C10H9N3 . It has a molecular weight of 171.20 g/mol . The IUPAC name for this compound is also 3-pyrimidin-5-ylaniline .

Molecular Structure Analysis

The InChI string for 3-Pyrimidin-5-ylaniline isInChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 . The Canonical SMILES string is C1=CC(=CC(=C1)N)C2=CN=CN=C2 . Physical And Chemical Properties Analysis

3-Pyrimidin-5-ylaniline has a molecular weight of 171.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 171.079647300 g/mol . The topological polar surface area is 51.8 Ų . The compound has a heavy atom count of 13 .科学研究应用

Pharmaceutical Research: Anti-inflammatory Agents

3-Pyrimidin-5-ylaniline has been identified as a key compound in the synthesis of various pyrimidine derivatives that exhibit potent anti-inflammatory effects . These compounds work by inhibiting vital inflammatory mediators such as prostaglandin E2, nitric oxide synthase, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The structure-activity relationships (SARs) of these derivatives are crucial for developing new anti-inflammatory drugs with enhanced efficacy and reduced toxicity.

Chemical Synthesis: Building Blocks

As a chemical building block, 3-Pyrimidin-5-ylaniline serves as a starting material for the synthesis of complex molecules . Its reactivity allows for the creation of a wide range of compounds, which can be used in various chemical reactions to produce pharmaceuticals, agrochemicals, and other industrial chemicals.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Pyrimidin-5-ylaniline can be used as a standard in chromatography for calibrating instruments and ensuring the accuracy of analytical methods . Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques.

Biological Research: Enzyme Inhibition

Research has shown that pyrimidine derivatives can act as inhibitors for certain enzymes . This property is significant in the study of biochemical pathways and the development of therapeutic agents that target specific enzymes implicated in diseases.

Agricultural Chemistry: Pesticide Development

The versatility of 3-Pyrimidin-5-ylaniline in synthesizing various compounds extends to the development of pesticides . Its derivatives can be designed to target specific pests, providing a more focused approach to pest control in agriculture.

安全和危害

未来方向

属性

IUPAC Name |

3-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEIKJMNXHOFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428139 | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-5-ylaniline | |

CAS RN |

69491-59-4 | |

| Record name | 3-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)